N-(3-Piperidyl)methanesulfonamide

Catalog No.
S1957823
CAS No.
944068-21-7
M.F
C6H14N2O2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Piperidyl)methanesulfonamide

CAS Number

944068-21-7

Product Name

N-(3-Piperidyl)methanesulfonamide

IUPAC Name

N-piperidin-3-ylmethanesulfonamide

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3

InChI Key

DHGIQFYIIZOGKF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1CCCNC1

Canonical SMILES

CS(=O)(=O)NC1CCCNC1

“N-(3-Piperidyl)methanesulfonamide” is a versatile chemical compound used in scientific research. Its unique properties make it valuable for studying biological processes and developing new drugs. Its applications range from enzymatic inhibition to drug design, making it an indispensable tool in the field of chemistry.

The compound has a molecular formula of C6H14N2O2S and a molecular weight of 178.25 . It appears as a yellow solid and is used for laboratory research purposes only .

N-(3-Piperidyl)methanesulfonamide is an organic compound characterized by the presence of a piperidine ring and a methanesulfonamide group. The compound has a molecular formula of C7_7H14_14N2_2O2_2S and a molecular weight of approximately 178.26 g/mol. Its structure allows for significant chemical reactivity, making it valuable in various chemical and biological applications. The compound's unique properties stem from its ability to interact with enzymes and other biological targets, which are critical for its potential therapeutic uses.

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  • Biology: The compound is utilized in research to study enzyme interactions and cellular processes.
  • Medicine: It is investigated for potential therapeutic applications, particularly in drug development targeting specific biological pathways.
  • Industry: Used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals.
  • N-(3-Piperidyl)methanesulfonamide exhibits notable biological activity primarily through its interactions with various enzymes. It has been shown to inhibit specific enzyme activities, including proteases and sulfonamide-sensitive enzymes. These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzymatic activity. Additionally, the compound can influence cellular processes by altering gene expression and cellular metabolism, which may have implications for therapeutic applications in drug development.

    The synthesis of N-(3-Piperidyl)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The general steps include:

    • Starting Materials: Piperidine and methanesulfonyl chloride are used as primary reactants.
    • Reaction Conditions: The reaction is usually conducted in an organic solvent at controlled temperatures to ensure optimal yield and purity.
    • Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.

    In industrial settings, larger-scale production methods are employed that optimize reaction conditions for efficiency and quality control.

    Interaction studies involving N-(3-Piperidyl)methanesulfonamide focus on its binding affinities and inhibitory effects on various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level. For instance, research has shown that it can interact with receptors involved in neurological processes or metabolic pathways, which may lead to novel therapeutic strategies .

    Several compounds share structural similarities with N-(3-Piperidyl)methanesulfonamide. Notable examples include:

    Compound NameStructural FeaturesSimilarity Level
    N-(4-Piperidyl)methanesulfonamideSimilar piperidine structureHigh
    N-(2-Piperidyl)methanesulfonamideSimilar piperidine structureHigh
    N-(3-Pyridyl)methanesulfonamideContains a pyridine ringModerate

    Uniqueness

    N-(3-Piperidyl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its ability to effectively inhibit enzyme activity while modulating cellular processes sets it apart as a promising candidate for further research and development in medicinal chemistry .

    XLogP3

    -0.5

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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